![molecular formula C15H24O5 B1666790 Tetraethylene Glycol Monobenzyl Ether CAS No. 86259-87-2](/img/structure/B1666790.png)
Tetraethylene Glycol Monobenzyl Ether
Overview
Description
Tetraethylene Glycol Monobenzyl Ether is an organic compound characterized by its unique structure, which includes a phenyl group attached to a tetraoxatridecan backbone. This compound is known for its versatility and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as glycol ethers, are commonly used as solvents in paints and cleaners .
Mode of Action
It has been used in the synthesis of thiol-functionalized tetraethylene glycol (teg) and poly(ethylene glycol)s (pegs) by transesterification of methyl 3-mercaptopropionate (mp-sh) under solvent-less conditions using a heterogeneous catalyst, namely, candida antarctica lipase b (calb) .
Biochemical Pathways
It’s known that similar compounds, such as glycol ethers, can be used as intermediates that undergo further chemical reactions, producing glycol diethers and glycol ether acetates .
Result of Action
It’s known that similar compounds, such as glycol ethers, have good solvent properties while having higher boiling points than the lower-molecular-weight ethers and alcohols .
Action Environment
It’s known that similar compounds, such as glycol ethers, are commonly used in various environments, including in the production of paints, cleaners, and other products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylene Glycol Monobenzyl Ether can be synthesized through a multi-step process involving the reaction of phenylmethanol with tetraethylene glycol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetraethylene Glycol Monobenzyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Biochemistry
Tetraethylene Glycol Monobenzyl Ether serves as a stabilizing agent for gold nanoparticles, which are pivotal in drug delivery systems. These nanoparticles can enhance the efficacy of therapeutic agents by improving their bioavailability and targeting capabilities.
Nanotechnology
In nanotechnology, this compound is employed as a coating for anti-fouling biosensors. Its ability to stabilize gold nanorods allows for effective testing of water samples for chemical pollutants, showcasing its importance in environmental monitoring.
Membrane Protein Studies
The compound is integral in creating hybrid detergents used for membrane protein studies. A combinatorial synthesis strategy merges different detergent head groups into hybrid forms, optimizing protein purification parameters such as yield and activity based on polarity and shape.
Organic Chemistry
As a solvent in organic synthesis, this compound facilitates various chemical reactions, acting as an intermediate that enhances reaction efficiency and product yield.
Biomedical Engineering
In biomedical applications, the compound is used to stabilize drug delivery vehicles, improving the transport of therapeutic agents within biological systems.
Surface Coatings
This compound is utilized as a solvent in paints and surface coatings, contributing to improved product performance due to its excellent solvent properties.
Corrosion Inhibition
Research indicates that this compound exhibits potential as a corrosion inhibitor in fatty acid-derived formulations, highlighting its utility in protecting metal surfaces from degradation.
Case Study 1: Drug Delivery Systems
In a recent study, this compound was utilized to enhance the stability of gold nanoparticles designed for targeted drug delivery. The findings indicated that the incorporation of this ether significantly improved the nanoparticles' stability and loading capacity, leading to enhanced therapeutic efficacy in preclinical models.
Case Study 2: Environmental Monitoring
A research project focused on developing biosensors for detecting pollutants in water utilized this compound as a stabilizing agent for gold nanorods. The results demonstrated high sensitivity and specificity in detecting trace levels of contaminants, underscoring the compound's role in environmental science.
Comparison with Similar Compounds
Similar Compounds
2,5,8,11-Tetraoxatridecan-13-ol: Similar in structure but lacks the phenyl group.
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate: A derivative with a sulfonate group.
Uniqueness
Tetraethylene Glycol Monobenzyl Ether is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where aromaticity and specific interactions with biological targets are required .
Biological Activity
Tetraethylene Glycol Monobenzyl Ether (TEGMBE) is a compound with significant biological activity, primarily due to its unique chemical structure and properties. This article explores its biological applications, mechanisms of action, and relevant case studies, highlighting its potential in various fields such as biochemistry, nanotechnology, and industrial chemistry.
- Molecular Formula : C₁₅H₂₄O₅
- Molecular Weight : 284.35 g/mol
- Appearance : Clear liquid, color ranging from white to yellow or green
- Solubility : Highly soluble in water and organic solvents
TEGMBE features a benzyl group attached to a tetraethylene glycol backbone, which contributes to its amphiphilic nature and ability to interact with biological membranes effectively .
1. Membrane Protein Studies
TEGMBE is utilized in the creation of hybrid detergents for membrane protein purification. The polarity and shape of these detergents are crucial for optimizing protein yields and activity during purification processes. Studies indicate that the effectiveness of TEGMBE in these applications can be linked to its structural properties .
2. Corrosion Inhibition
Research has identified TEGMBE as a potential corrosion inhibitor, particularly in formulations derived from fatty acids. Its ability to form protective films on metal surfaces enhances its utility in industrial applications .
3. Biosensor Coatings
In nanotechnology, TEGMBE serves as an anti-fouling coating for biosensors. Its hydrophilic properties help maintain sensor performance by preventing non-specific binding of biomolecules .
4. Drug Metabolism
TEGMBE has been shown to interact with cytochrome P450 enzymes, particularly inhibiting CYP2D6. This interaction suggests potential implications for drug metabolism and pharmacokinetics, making it a candidate for further pharmacological studies .
Study on Cytotoxicity
A comprehensive study evaluated the cytotoxic effects of various glycol ethers, including TEGMBE. It was found that TEGMBE exhibited cytotoxicity only at high concentrations (mM range) in induced pluripotent stem cell-derived hepatocytes and cardiomyocytes. This indicates a relatively low toxicity profile compared to other glycol ethers .
Interaction with Biological Membranes
A thermodynamic study revealed that TEGMBE interacts strongly with water molecules, indicating favorable properties for permeation through biological membranes. This characteristic enhances its potential for applications in drug delivery systems .
Comparative Analysis
The following table summarizes TEGMBE's properties compared to structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₁₅H₂₄O₅ | Aromatic character; effective in protein studies |
Tetraethylene Glycol Monododecyl Ether | C₂₀H₄₂O₅ | Longer alkyl chain; primarily used as surfactant |
Polyethylene Glycol | (C₂H₄O)ₙ | Non-aromatic; broader pharmaceutical applications |
TEGMBE is distinguished by its aromatic character and specific functional properties that lend themselves well to both industrial and biochemical applications .
Properties
IUPAC Name |
2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPIVUQXPXUNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454414 | |
Record name | 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86259-87-2 | |
Record name | 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-2,5,8,11-tetraoxatridecan-13-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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